
"Anticancer agent 216" chemical structure and
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 216

Cat. No.: B12368732 Get Quote

In-Depth Technical Guide: Anticancer Agent 216
For Researchers, Scientists, and Drug Development Professionals

Introduction
Anticancer agent 216 (CAS Number: 2916406-02-3) is a potent synthetic derivative of

camptothecin, a naturally occurring quinoline alkaloid. Camptothecins represent a critical class

of chemotherapeutic agents that primarily function by inhibiting DNA topoisomerase I, an

enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and the

induction of apoptosis in rapidly dividing cancer cells. Anticancer agent 216 has demonstrated

significant cytotoxic activity against various cancer cell lines, positioning it as a compound of

interest for further preclinical and clinical investigation. This document provides a

comprehensive overview of its chemical structure, properties, mechanism of action, and

relevant experimental protocols.

Chemical Structure and Properties
While a definitive, publicly disclosed chemical structure for Anticancer Agent 216 is not

available, its molecular formula is C₂₃H₂₁N₃O₆. As a camptothecin analog, it retains the

characteristic pentacyclic ring structure essential for its biological activity. The modifications

from the parent compound likely contribute to its specific cytotoxic potency and

pharmacological properties.
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Table 1: Physicochemical Properties of Anticancer Agent 216

Property Value Source

CAS Number 2916406-02-3 Vendor Information

Molecular Formula C₂₃H₂₁N₃O₆ Vendor Information

Molecular Weight 435.43 g/mol Calculated

Boiling Point (Predicted) 833.9 ± 65.0 °C ChemicalBook

Density (Predicted) 1.58 ± 0.1 g/cm³ ChemicalBook

Biological Activity and Mechanism of Action
Cytotoxicity
Anticancer agent 216 exhibits potent cytotoxic effects against human cancer cell lines.

Notably, it has been shown to inhibit the growth of breast cancer cells with high efficacy.[1]

Table 2: In Vitro Cytotoxicity of Anticancer Agent 216

Cell Line Cancer Type IC₅₀ (nM)

MCF-7 Breast Adenocarcinoma 9.6

MDA-MB-231 Breast Adenocarcinoma 11.6

Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action for Anticancer agent 216, consistent with other

camptothecin analogs, is the inhibition of DNA topoisomerase I. This enzyme relieves torsional

stress in DNA during replication and transcription by inducing transient single-strand breaks.

Anticancer agent 216 stabilizes the covalent complex formed between topoisomerase I and

DNA (the "cleavable complex"), preventing the re-ligation of the DNA strand. This stabilization

leads to the accumulation of single-strand breaks.

During the S-phase of the cell cycle, the collision of the replication fork with these stabilized

cleavable complexes results in the conversion of single-strand breaks into irreversible double-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12368732?utm_src=pdf-body
https://www.benchchem.com/product/b12368732?utm_src=pdf-body
https://www.medchemexpress.com/search.html?q=MDA-MB-231%20cells&ft=&fa=&fp=
https://www.benchchem.com/product/b12368732?utm_src=pdf-body
https://www.benchchem.com/product/b12368732?utm_src=pdf-body
https://www.benchchem.com/product/b12368732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


strand breaks. The accumulation of these double-strand breaks triggers a cascade of cellular

responses, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways
The cellular response to the DNA damage induced by Anticancer agent 216 involves the

activation of several key signaling pathways. These pathways coordinate to either repair the

DNA damage or, if the damage is too extensive, initiate programmed cell death.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12368732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways Activated by Anticancer Agent 216
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Figure 1. Signaling pathways activated by Anticancer Agent 216.

Experimental Protocols
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The following protocols are representative methodologies for the in vitro evaluation of

Anticancer agent 216, based on standard procedures for camptothecin analogs.

Cell Culture
Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cell lines.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC₅₀ value of Anticancer agent 216.
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Workflow for In Vitro Cytotoxicity (MTT) Assay
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Figure 2. Workflow for In Vitro Cytotoxicity (MTT) Assay.

Methodology:
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Cell Seeding: Plate cells in 96-well microplates at a density of 5,000 cells per well in 100 µL

of culture medium and incubate for 24 hours.

Drug Preparation: Prepare a stock solution of Anticancer agent 216 in dimethyl sulfoxide

(DMSO). Create a series of dilutions in the culture medium to achieve the desired final

concentrations.

Treatment: Replace the medium in each well with 100 µL of medium containing the various

concentrations of Anticancer agent 216. Include a vehicle control (DMSO) and a no-

treatment control.

Incubation: Incubate the plates for 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours.

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by Anticancer agent 216.

Methodology:

Cell Treatment: Seed cells in 6-well plates and treat with Anticancer agent 216 at its IC₅₀

and 2x IC₅₀ concentrations for 48 hours.

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in

1X Annexin V binding buffer.

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell

suspension.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-

negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are

late apoptotic or necrotic.

Conclusion
Anticancer agent 216 is a promising camptothecin analog with potent in vitro activity against

breast cancer cell lines. Its mechanism of action through topoisomerase I inhibition is well-

established for this class of compounds. The provided data and protocols offer a foundational

guide for researchers interested in further exploring the therapeutic potential of this agent.

Future studies should focus on elucidating its detailed chemical structure, expanding the scope

of its in vitro and in vivo efficacy, and investigating its pharmacokinetic and toxicological

profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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